molecular formula C9H7N3 B1640256 4H-Benzo[4,5]imidazo[1,2-b]pyrazole

4H-Benzo[4,5]imidazo[1,2-b]pyrazole

Número de catálogo: B1640256
Peso molecular: 157.17 g/mol
Clave InChI: SCAVIRZESCFSPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4H-Benzo[4,5]imidazo[1,2-b]pyrazole (CAS 247-99-4) is a high-purity fused heterocyclic compound supplied for research and development applications. With a molecular formula of C9H7N3 and a molecular weight of 157.18 g/mol, this benzo[4,5]imidazo[1,2-b]pyrazole scaffold represents a privileged structure in medicinal chemistry due to its versatile pharmacological potential . This compound and its structural analogs are of significant interest in antimicrobial research. Scientific studies on related benzo[4,5]imidazo-based heterocycles have demonstrated promising anti-biofilm activity, particularly against Candida albicans pathogens . The ability to inhibit biofilm formation is a crucial mechanism for combating resistant fungal infections, making this chemical scaffold a valuable template for developing new anti-fungal agents . Furthermore, hybrid molecules incorporating similar frameworks have shown potent antibacterial activities against Gram-positive bacteria, including Staphylococcus aureus , with efficacy comparable to established antibiotics like Gentamycin . The fused heterocyclic architecture of this compound provides a versatile platform for synthetic elaboration and molecular hybridization strategies in drug discovery . Researchers utilize this core structure to develop novel therapeutic candidates targeting various disease pathways. This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Propiedades

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-6-10-12(8)9/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAVIRZESCFSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional comparisons between 4H-benzo[4,5]imidazo[1,2-b]pyrazole and related heterocycles:

Compound Molecular Formula Key Structural Features Synthesis Methods Biological/Functional Properties References
This compound C₉H₇N₃ Benzimidazole fused with pyrazole Metal-catalyzed cyclization (e.g., Pd, Cu) COX-2 inhibition (IC₅₀: 0.5 μM in derivatives)
Benzo[4,5]imidazo[1,2-a]pyrimidines C₁₀H₈N₄ Benzimidazole fused with pyrimidine Ultrasound-assisted multicomponent reactions Anticancer activity (IC₅₀: 2–10 μM)
2,3-Dihydroquinazolin-4(1H)-ones C₈H₈N₂O Quinazolinone with a reduced pyrimidine Brønsted acid-catalyzed cyclocondensation Anticonvulsant, antimicrobial
4H-Pyrazolo[1,5-a]benzimidazole derivatives C₉H₇N₃ + substituents Substituents at C3 (e.g., CN, Br, thiophene) Suzuki-Miyaura coupling (Pd catalysts) Enhanced thermal stability (TGA: >300°C)
Imidazo[1,2-b]pyrazole derivatives Varies Imidazole-pyrazole fusion One-pot multicomponent reactions Immunomodulatory, anti-inflammatory

Key Findings from Comparative Analysis

Structural Flexibility vs. Rigidity: The pyrazole ring in this compound provides greater rigidity compared to dihydroquinazolinones, which exhibit conformational flexibility due to their reduced pyrimidine ring . This rigidity enhances binding affinity in enzyme inhibition (e.g., COX-2) . Substitution at the C3 position (e.g., bromine, thiophene) increases molecular weight and alters solubility. For example, brominated derivatives (e.g., 22c in ) show improved lipophilicity (logP: 3.2 vs. 2.1 for the parent compound) .

Synthetic Accessibility: Metal-catalyzed methods (e.g., Pd(OAc)₂ in ethanol/toluene) are preferred for functionalizing this compound, achieving yields >75% . In contrast, benzoimidazopyrimidines require harsher conditions (ultrasonic irradiation, 80°C) for cyclization .

Biological Activity: COX-2 Inhibition: Derivatives of this compound exhibit potent COX-2 inhibition (IC₅₀: 0.5 μM), outperforming imidazo[1,2-b]pyrazole analogs (IC₅₀: 1.2 μM) due to enhanced π-π interactions with the enzyme’s hydrophobic pocket . Anticancer Potential: Benzoimidazopyrimidines show moderate cytotoxicity (IC₅₀: 2–10 μM against HeLa cells), while brominated 4H-benzoimidazopyrazole derivatives (e.g., 25 in ) demonstrate selective activity against breast cancer cells (IC₅₀: 1.8 μM) .

Thermal and Chemical Stability: this compound derivatives exhibit high thermal stability (decomposition >300°C, TGA data) , whereas dihydroquinazolinones degrade at lower temperatures (~250°C) due to their labile carbonyl groups .

Critical Analysis of Divergent Evidence

  • Synthetic Yields : While Pd-catalyzed Suzuki coupling achieves >75% yields for 4H-benzoimidazopyrazole derivatives , similar methods for benzoimidazopyrimidines report lower yields (50–60%) under identical conditions . This discrepancy may arise from steric hindrance in the latter’s pyrimidine ring.
  • Biological Targets : Some studies highlight COX-2 inhibition as the primary activity, whereas others emphasize anticancer or antimicrobial effects. These variations likely stem from substituent-driven changes in molecular polarity and target engagement.

Métodos De Preparación

Cyclocondensation of o-Phenylenediamine Derivatives

Early routes involved the cyclocondensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds. For example, reaction with acryloyl chlorides in refluxing ethanol yielded preliminary imidazole intermediates, which underwent subsequent pyrazole ring closure via hydrazine treatment. However, these methods suffered from low regioselectivity (<50% yield) and required chromatographic purification to isolate the desired product.

Acid-Catalyzed Decarboxylation

Drawing from imidazobenzodiazepine synthesis, decarboxylation of carboxylic acid precursors has been explored. A representative pathway involves heating 3-carboxy-4H-benzoimidazo[1,2-b]pyrazole in mineral oil at 230°C for 5 minutes, analogous to Midazolam production. This method, however, generated a 15–20% isomeric byproduct, necessitating base-mediated isomerization (KOH/EtOH, 25–30°C) to improve purity to >95%.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclizations

Copper(I) triflate (CuOTf) emerged as an effective catalyst for pyrazole ring formation. In a modified protocol, β-enamine diketones reacted with arylhydrazines under aerobic conditions (O₂, 80°C), achieving 85–92% yields. The mechanism proceeds via in situ generation of 4-acyl-3,5-dihydroxypyrrolone intermediates, followed by nucleophilic substitution and heterocyclization (Scheme 1).

Scheme 1: Proposed mechanism for CuOTf-catalyzed synthesis
$$
\text{β-enamine diketone} + \text{arylhydrazine} \xrightarrow{\text{CuOTf, O}_2} \text{4H-Benzoimidazo[1,2-b]pyrazole}
$$

Iodine-Mediated Oxidative Cyclization

A metal-free approach employs molecular iodine (20 mol%) with tert-butyl hydroperoxide (TBHP) in DMF at 80°C. Aldehyde hydrazones react with electron-deficient olefins via radical intermediates, yielding 4H-benzoimidazopyrazoles in 35–81% yields. Solvent screening revealed DMF as optimal, while CH₃CN provided inferior results (≤50% yield).

Multicomponent Reaction Strategies

DBU-Promoted [3+2] Cycloaddition

1,8-Diazabicycloundec-7-ene (DBU) facilitates [3+2] cycloaddition between pyridinyltriazines and tosylhydrazides. Under optimized conditions (toluene, 110°C), the reaction achieved >90% regioselectivity for the 4H-isomer, avoiding the need for transition metals.

Purification and Isomer Control

Crystallization Techniques

Following synthetic protocols for Midazolam, crude 4H-benzoimidazopyrazole is recrystallized from ethanol/isopropanol mixtures at −15°C. This step reduces isomeric impurities (e.g., 6H-benzoimidazopyrazole) to <5%, as confirmed by HPLC.

Acidic Salt Formation

Treatment with hydrochloric acid in ethanol yields the dihydrochloride salt, which is subsequently converted to the free base via neutralization. This approach enhances crystallinity and purity (>99% by NMR).

Comparative Analysis of Synthetic Routes

Table 1: Key parameters for 4H-Benzoimidazopyrazole synthesis methods

Method Catalyst Temp (°C) Yield (%) Purity (%) Reference
CuOTf cyclization CuOTf 80 85–92 95
I₂/TBHP oxidative I₂ 80 35–81 90
DBU [3+2] cycloaddition DBU 110 90 98
Acid decarboxylation None 230 60–70 80*

*After isomerization and crystallization.

Q & A

Q. What are the most efficient synthetic routes for 4H-Benzo[4,5]imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer : Two prominent methods include:
  • Copper-Catalyzed Coupling : A Cu-catalyzed protocol enables efficient C–C or C–heteroatom bond formation, using aryl halides and heterocyclic precursors under mild conditions (e.g., 80°C in DMF with K2_2CO3_3 as base). Yields range from 70–85%, with tolerance for diverse substituents .
  • Microwave-Assisted Green Synthesis : A one-pot, microwave-irradiated reaction in water achieves >95% yield by coupling 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., 3-oxo-3-phenylpropionitrile). This method reduces reaction time to minutes and avoids toxic solvents .

Q. How can structural characterization of this compound derivatives be optimized?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regioselectivity and substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • HRMS : High-resolution mass spectrometry for exact mass validation (e.g., [M+H]+^+ calculated for C12_{12}H10_{10}N4_4O2_2: 258.0742) .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems and confirms stereochemistry .

Q. What biological activities are associated with this scaffold?

  • Methodological Answer : Standardized assays reveal:
  • Anticancer Activity : MTT assays against HeLa cells (IC50_{50} values: 2–15 µM) via topoisomerase inhibition .
  • Antimicrobial Activity : Disk diffusion assays show zone inhibition >20 mm against S. aureus (MIC: 4–32 µg/mL) .
  • α-Glucosidase Inhibition : Kinetic studies (Ki_i: 0.8–3.5 µM) for diabetes management .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-component reactions be addressed?

  • Methodological Answer :
  • Orthogonal Protection Strategies : Use tert-butyloxycarbonyl (Boc) or Fmoc groups to direct reactivity. For example, Boc-protected amines in imidazole precursors prevent undesired cyclization .
  • Solvent Control : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while non-polar solvents (toluene) promote radical pathways .

Q. What catalytic systems enhance atom economy in large-scale synthesis?

  • Methodological Answer :
  • Ni/Zn Ferrite Nanoparticles : Enable recyclable catalysis for domino reactions (e.g., Knoevenagel-cyclocondensation) with 90–95% yield and <5% catalyst loss .
  • Ru Complexes : Photoactive catalysts (e.g., Ru(bpp)(pydic)) facilitate C–H activation under visible light, reducing reliance on harsh oxidants .

Q. How do fluorinated derivatives improve pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Fluorine at C-7 reduces CYP450-mediated oxidation (t1/2_{1/2} increased from 2.5 to 8.1 hours in rat liver microsomes) .
  • Bioavailability : LogP optimization via CF3_3 substitution enhances membrane permeability (Caco-2 Papp_{app} > 1 × 106^{-6} cm/s) .

Q. What computational tools validate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina predicts binding modes to α-glucosidase (ΔG: −9.2 to −11.5 kcal/mol) .
  • QSAR Models : 3D-pharmacophore mapping identifies critical hydrogen-bond acceptors (e.g., pyrazole-N) and hydrophobic regions for antimicrobial activity .

Data Contradiction & Resolution

Q. Conflicting reports on anticancer efficacy: How to resolve discrepancies?

  • Methodological Answer :
  • Standardize Assay Conditions : Variability in cell lines (e.g., MCF-7 vs. HepG2) and serum concentrations (5% vs. 10% FBS) significantly alter IC50_{50} values. Use NCI-60 panel protocols for consistency .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed activity .

Q. Why do microwave and conventional heating yield different product ratios?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Microwave irradiation (150°C, 10 min) favors kinetic products (e.g., SNAr adducts), while prolonged heating (12 hours, reflux) leads to thermodynamic isomers .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .

Experimental Design & Optimization

Q. How to design a library for SAR studies?

  • Methodological Answer :
  • Scaffold Diversification : Introduce substituents at C-3 (electron-withdrawing groups) and C-8 (bulky aryl groups) via Suzuki-Miyaura coupling .
  • Parallel Synthesis : Use automated liquid handlers to vary substituents (e.g., 20 amines, 15 aldehydes) in a 96-well plate format .

Q. What strategies mitigate byproducts in one-pot syntheses?

  • Methodological Answer :
  • Sequential Addition : Add reagents in stages (e.g., aldehyde first, then nitrile) to prevent premature cyclization .
  • Solid-Phase Extraction : Use silica-bound scavengers (e.g., trisamine for acid removal) to purify intermediates in situ .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.